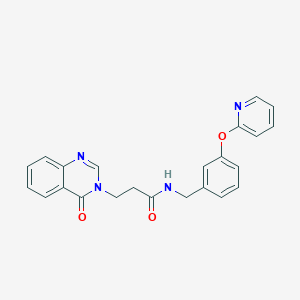

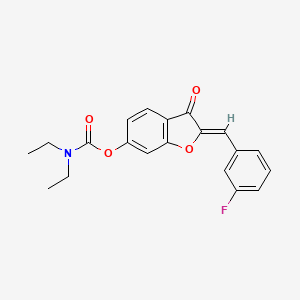

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves complex reactions including the condensation of pyridinium and isoquinolinium ylides with phenylisocyanate and isothiocyanates to afford mesoionic monosubstituted 3-oxo-propanamides or thioamides. This process demonstrates the intricate steps needed to construct the quinazolin-3(4H)-yl core structure, crucial for the desired biological activity (Seifi et al., 2015). Additionally, a series of 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives have been synthesized and assessed for their inhibitory activity, illustrating the chemical versatility of the quinazolinone scaffold (Zarei et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in the quinazolinone family has been elucidated through single-crystal X-ray diffraction studies, providing insights into their conformational features and the spatial arrangement of substituents which are critical for their biological activities. These studies help in understanding the structural requirements for the interaction with biological targets (Zablotskaya et al., 2013).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their chemical structure, thereby affecting their physical and chemical properties. For example, their interaction with different reagents can lead to the formation of new compounds with diverse biological activities, highlighting the reactivity of the quinazolinone core (Nagarajan et al., 1994).

Wissenschaftliche Forschungsanwendungen

Pharmacological Importance of Quinazoline Derivatives

Quinazoline derivatives, including isoquinoline compounds, have been recognized for their wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This vast spectrum of pharmacological activities suggests that quinazoline derivatives, by extension, compounds with similar structures like "3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide," could serve as potent agents in developing novel therapeutic drugs. The extensive review by Danao et al. (2021) highlights the imperative review revealed the less known biological potentials of ISOQ (an important class of chemical compounds) and their synthetic derivatives, emphasizing their significance in medicinal chemistry and pharmacotherapeutics applications (Danao et al., 2021).

Synthesis and Application in CNS Drug Development

Functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, form the largest class of organic compounds with potential CNS effects, ranging from depression and euphoria to convulsion. Saganuwan's research outlines the importance of these chemical groups in synthesizing compounds that may have CNS activity. This research underscores the relevance of heterocyclic compounds and their derivatives, such as "3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide," in the synthesis of novel CNS drugs, suggesting that exploring these compounds can contribute to the development of new therapeutic agents for treating CNS disorders (Saganuwan, 2017).

Contribution to Organic Synthesis and Medicinal Chemistry

The synthesis and application of pyridines and isoquinolines, crucial in medicinal chemistry due to their broad spectrum of biological activities, are areas of significant interest. Mishra et al. (2022) discuss various approaches to synthesizing these heterocycles from propargylic alcohols, highlighting the importance of such methodologies in developing new drugs and chemicals. This review suggests that compounds with quinazolinone structures could be synthesized using innovative methods, contributing to the advancement of organic synthesis and drug discovery (Mishra et al., 2022).

Eigenschaften

IUPAC Name |

3-(4-oxoquinazolin-3-yl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3/c28-21(11-13-27-16-26-20-9-2-1-8-19(20)23(27)29)25-15-17-6-5-7-18(14-17)30-22-10-3-4-12-24-22/h1-10,12,14,16H,11,13,15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIGCCWCTPHIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxoquinazolin-3(4H)-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)